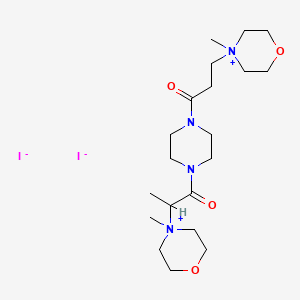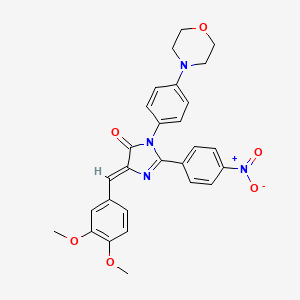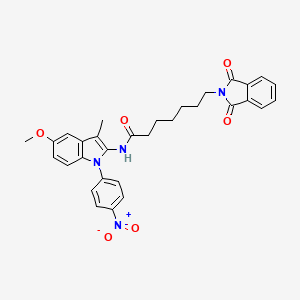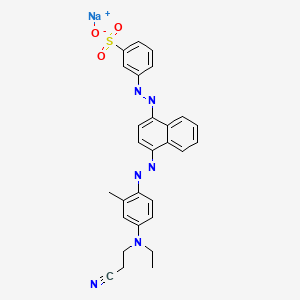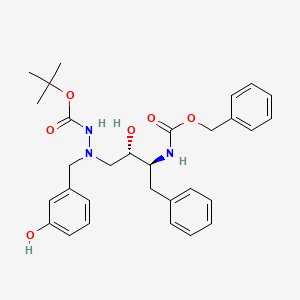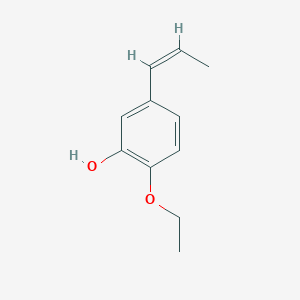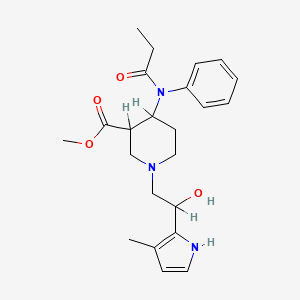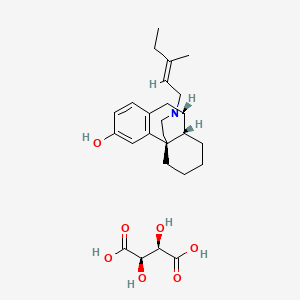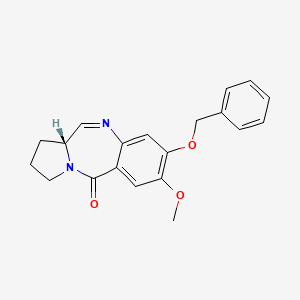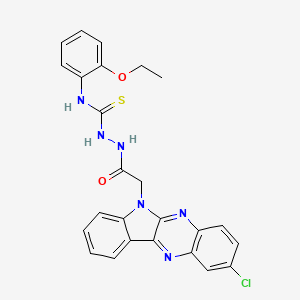
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, and cytotoxic properties . The unique structure of this compound allows it to interact with DNA and proteins, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This method provides a straightforward route to the core structure of indoloquinoxalines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxyphenyl positions.
Common reagents used in these reactions include dimethyl sulfate, hydrobromic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects . The compound’s ability to intercalate into the DNA helix is influenced by the substituents and side chains attached to the indoloquinoxaline nucleus . Additionally, these compounds can modulate multidrug resistance by interacting with ATP-binding cassette transporters .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide can be compared to other indoloquinoxaline derivatives such as:
- NCA0424
- B-220
- 9-OH-B-220
These compounds share similar DNA intercalating properties but differ in their specific substituents and side chains, which can influence their pharmacological activities and binding affinities . The unique combination of chloro and ethoxyphenyl groups in the compound of interest may provide distinct advantages in terms of binding affinity and specificity .
Properties
CAS No. |
109322-14-7 |
|---|---|
Molecular Formula |
C25H21ClN6O2S |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C25H21ClN6O2S/c1-2-34-21-10-6-4-8-18(21)29-25(35)31-30-22(33)14-32-20-9-5-3-7-16(20)23-24(32)28-17-12-11-15(26)13-19(17)27-23/h3-13H,2,14H2,1H3,(H,30,33)(H2,29,31,35) |
InChI Key |
LUDGTPBVBKKFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
